N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC9711255
Molecular Formula: C25H21N3O2
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N3O2 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C25H21N3O2/c1-28-23(16-7-3-2-4-8-16)22(19-9-5-6-10-20(19)25(28)30)24(29)27-18-11-12-21-17(15-18)13-14-26-21/h2-15,22-23,26H,1H3,(H,27,29) |
| Standard InChI Key | MVGPDFOCUGGZGI-UHFFFAOYSA-N |
| SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |
Introduction
N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound featuring an indole moiety, a tetrahydroisoquinoline core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
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Indole Derivative Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
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Tetrahydroisoquinoline Core Formation: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
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Carboxamide Formation: The final step involves the reaction of the tetrahydroisoquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Biological Activity
Compounds similar to N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their ability to inhibit specific enzymatic activities. For instance, derivatives of tetrahydroisoquinoline have shown promise as inhibitors of 17β-hydroxysteroid dehydrogenases (17β-HSD), which are crucial in the metabolism of steroid hormones. Inhibition of these enzymes can be therapeutically beneficial in estrogen-dependent conditions such as breast cancer and endometriosis.
Future Directions
Future research should focus on the detailed biological evaluation of N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide, including its cytotoxicity, enzyme inhibition capabilities, and potential therapeutic applications. Additionally, optimizing synthetic routes for industrial production could enhance its availability for further studies.
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